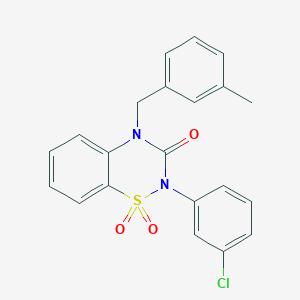![molecular formula C20H13ClN4O2 B2590956 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone CAS No. 478029-21-9](/img/structure/B2590956.png)
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone” is a chemical compound that belongs to the class of pyridazinones . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This compound is available for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of pyridazinones, including “6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone”, involves a pyridazine ring with nitrogen atoms at positions 1 and 2, along with a keto functionality .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
This compound has been studied for its potential antiproliferative effects against various cancer cell lines. The ability to inhibit cell proliferation is crucial in the fight against cancer, as it can prevent the spread of malignant cells. Research indicates that derivatives of this compound exhibit low micromolar GI50 values, indicating their effectiveness in inhibiting growth in cancer cells .
Apoptosis Induction
Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells. Some derivatives of this compound have been shown to induce apoptosis by activating caspase 9, an enzyme that plays a vital role in the apoptotic cascade . This makes it a valuable candidate for developing new cancer therapies.
Autophagy Modulation
Autophagy is a process where cells degrade and recycle components, and its dysregulation is linked to various diseases, including cancer. The compound has been associated with inducing the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy . This suggests a potential role in therapies targeting autophagic pathways.
Fluorescence-Based pH Sensing
The compound’s derivatives have been explored for their fluorescence properties, which can be utilized in pH sensing. This application is particularly useful in biological and chemical research, where monitoring the pH changes within cells or reactions is necessary .
Pharmaceutical Testing Reference Standard
Due to its well-defined chemical structure and biological activities, this compound serves as a high-quality reference standard in pharmaceutical testing . This ensures the accuracy and reliability of pharmacological research and drug development processes.
Molecular Property Investigation
The compound’s detailed molecular properties, such as melting point, boiling point, density, and molecular weight, are of interest in various chemical research applications. Understanding these properties can aid in the synthesis of new compounds and the development of materials with desired characteristics .
Mécanisme D'action
Target of Action
Similar compounds in the pyridazinone class have been found to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Similar compounds in the pyridazinone class have been found to affect a variety of biochemical pathways, including those involved in oxidative stress and nerve pulse transmission .
Result of Action
Similar compounds in the pyridazinone class have been found to have a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Propriétés
IUPAC Name |
6-[5-(4-chlorophenyl)pyrimidin-2-yl]oxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-16-8-6-14(7-9-16)15-12-22-20(23-13-15)27-18-10-11-19(26)25(24-18)17-4-2-1-3-5-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZILZIWVKVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2590873.png)
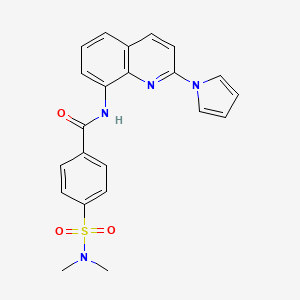
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)
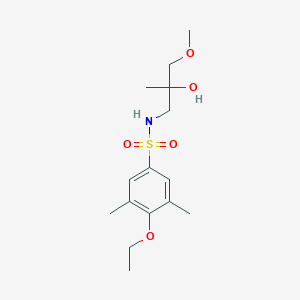
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2590883.png)
![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)

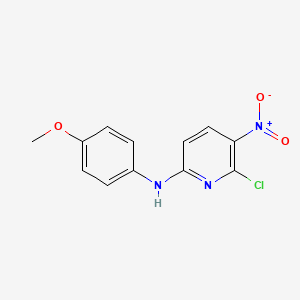
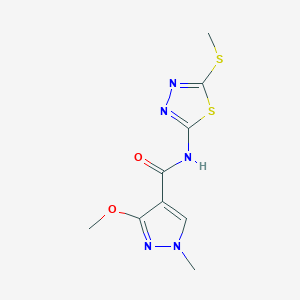
![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)
